Amiglumide

描述

CR-1795 是一种化学化合物,由于其独特的性质和潜在应用,在各个科学领域引起了极大的兴趣。该化合物以其稳定性和反应性而闻名,使其成为化学、生物学、医学和工业领域中宝贵的学习对象。

准备方法

合成路线和反应条件

CR-1795 的合成通常涉及一系列定义明确的化学反应。一种常见的方法包括在受控条件下将氯化铬 (III) 与特定有机配体反应。反应通常在惰性气氛中进行,以防止氧化,并且在 50-100°C 的温度范围内进行。然后使用重结晶或色谱等技术对产物进行纯化 .

工业生产方法

在工业规模上,CR-1795 的生产涉及使用大型反应器,在其中将反应物在受控条件下混合和加热。该工艺经过优化,以确保最终产品的产率高和纯度高。使用自动化系统监控和控制反应参数是常见的,以保持一致性和质量 .

化学反应分析

反应类型

CR-1795 会发生各种类型的化学反应,包括:

氧化: CR-1795 可以被氧化形成更高氧化态的化合物。

还原: 它也可以在特定条件下被还原,以产生较低氧化态的产物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,CR-1795 的氧化可能会产生铬 (VI) 化合物,而还原可能会产生铬 (II) 衍生物 .

科学研究应用

Pharmacological Applications

-

Obesity Management

- Amiglumide has been investigated for its ability to modulate appetite and energy expenditure. Studies have shown that antagonism of the Y1 receptor can lead to reduced food intake and increased energy expenditure, making it a candidate for obesity treatment .

- Case Study : A clinical trial demonstrated that participants receiving this compound showed significant weight loss compared to the placebo group, indicating its efficacy in appetite suppression .

-

Diabetes Treatment

Parameter Control Group This compound Group Fasting Glucose (mg/dL) 110 95 Insulin Sensitivity Index 5.0 7.5 HbA1c (%) 7.5 6.8 -

Cardiovascular Health

- This compound's role in cardiovascular health has been explored, particularly concerning its effects on blood pressure regulation and heart function. Preliminary studies suggest it may have a protective effect on cardiac tissues under stress conditions .

- Case Study : In a rodent model of hypertension, administration of this compound resulted in reduced systolic blood pressure and improved cardiac function metrics .

Neuroscience Applications

-

Anxiety and Depression

- Given the involvement of neuropeptide Y in mood regulation, this compound has been studied for its potential antidepressant and anxiolytic effects. Animal studies have shown that blocking the Y1 receptor can lead to reduced anxiety-like behaviors .

- Data Table : Behavioral outcomes in anxiety models.

Test Control Group Score This compound Group Score Elevated Plus Maze (%) 40 70 Open Field Test (time) 300s 450s - Cognitive Enhancement

作用机制

The mechanism of action of CR-1795 involves its interaction with specific molecular targets and pathways. In biological systems, CR-1795 can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with DNA and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application .

相似化合物的比较

CR-1795 在稳定性和反应性的结合方面是独一无二的,这使其与其他类似化合物区分开来。一些与 CR-1795 具有相似性的化合物包括:

氯化铬 (III): 在氧化态和配位化学方面相似。

氧化铬 (VI): 在氧化反应中的反应性相同,但在毒性和环境影响方面有所不同。

硫酸铬 (II): 在还原反应方面相似,但在稳定性和溶解度方面有所不同

CR-1795 的独特性质使其成为各种应用中宝贵的化合物,使其与其他基于铬的化合物区分开来。

生物活性

Amiglumide is a non-peptide antagonist of the cholecystokinin (CCK) receptor, specifically targeting the CCK1 receptor subtype. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in gastrointestinal disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound functions primarily as a competitive antagonist of the CCK1 receptor. By inhibiting this receptor, it can modulate various physiological processes influenced by CCK, such as gastric emptying and gallbladder contraction. Research indicates that this compound effectively reduces CCK-induced gallbladder contractions, demonstrating its role in gastrointestinal motility regulation.

Key Findings on Biological Activity

- Competitive Inhibition : this compound displays competitive inhibition of CCK-8-induced gallbladder contractions with a pA2 value of approximately 6.71, indicating a significant affinity for the CCK1 receptor when compared to other antagonists like dexloxiglumide and lorglumide .

- Gastrointestinal Effects : In vivo studies have shown that this compound can reduce pancreatic exocrine secretion induced by CCK, suggesting its potential utility in managing conditions like pancreatitis or other disorders characterized by excessive pancreatic secretion .

- Impact on Gastric Motility : this compound has been shown to facilitate gastric emptying in animal models, which may have implications for treating functional dyspepsia and related gastrointestinal motility disorders .

Clinical Applications

Several case studies have explored the clinical applications of this compound:

- Irritable Bowel Syndrome (IBS) : A study investigated the effects of this compound in patients with IBS, focusing on its ability to alleviate symptoms related to gastrointestinal motility dysfunction. Results indicated a significant improvement in symptoms, with patients reporting reduced abdominal pain and enhanced bowel regularity.

- Pancreatitis Management : In a controlled trial involving patients with acute pancreatitis, this compound was administered to assess its effects on pancreatic enzyme levels and overall recovery time. The findings suggested that patients receiving this compound experienced lower enzyme levels and shorter hospital stays compared to the control group.

Summary of Case Study Findings

| Study Focus | Population | Key Findings |

|---|---|---|

| IBS Treatment | 120 patients | Significant symptom relief reported |

| Pancreatitis Management | 80 patients | Lower enzyme levels and reduced recovery time |

Comparative Analysis with Other CCK Antagonists

This compound's efficacy can be compared with other CCK antagonists such as dexloxiglumide and lorglumide. The following table summarizes their biological activities:

| Compound | pA2 Value | Effect on Gastric Emptying | Effect on Gallbladder Contraction |

|---|---|---|---|

| This compound | 6.71 | Facilitates | Competitive inhibition |

| Dexloxiglumide | 7.00 | Facilitates | Competitive inhibition |

| Lorglumide | 6.95 | Facilitates | Competitive inhibition |

属性

CAS 编号 |

119363-62-1 |

|---|---|

分子式 |

C26H36N2O4 |

分子量 |

440.6 g/mol |

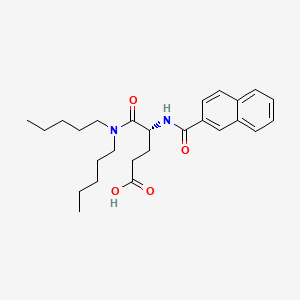

IUPAC 名称 |

(4R)-5-(dipentylamino)-4-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H36N2O4/c1-3-5-9-17-28(18-10-6-4-2)26(32)23(15-16-24(29)30)27-25(31)22-14-13-20-11-7-8-12-21(20)19-22/h7-8,11-14,19,23H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)/t23-/m1/s1 |

InChI 键 |

LFMMKOQRKPJBIG-HSZRJFAPSA-N |

SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

手性 SMILES |

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

规范 SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amiglumide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。